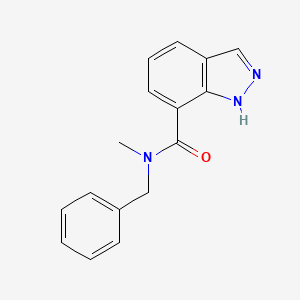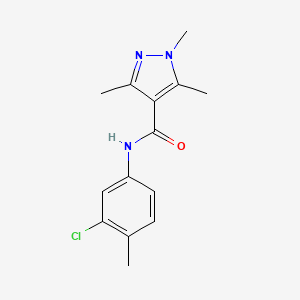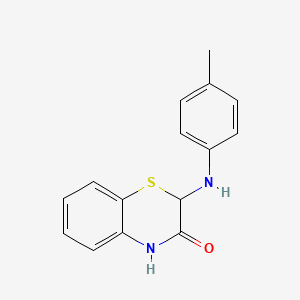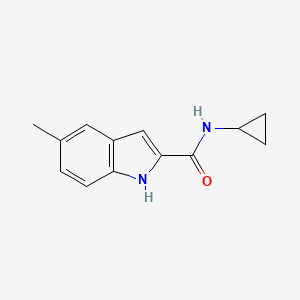![molecular formula C11H18N4O B7496077 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of various diseases.
Wirkmechanismus
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea inhibits the activity of BET proteins by binding to a specific pocket on the protein surface, thereby preventing the interaction of BET proteins with chromatin and inhibiting the transcription of genes regulated by BET proteins. This leads to the downregulation of various genes involved in the development and progression of diseases.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. It has also been shown to exhibit anti-inflammatory activity in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been shown to have a good safety profile and has not exhibited any significant toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea in lab experiments include its potent activity against various diseases, its good safety profile, and its ability to inhibit the activity of BET proteins, which play a critical role in the regulation of gene expression. However, the limitations of using 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea in lab experiments include its relatively high cost and the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
For the research on 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea include the evaluation of its efficacy and safety in clinical trials, the identification of its potential therapeutic applications in various diseases, and the development of more potent and selective BET protein inhibitors. Additionally, further studies are needed to elucidate the molecular mechanism of action of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea and its effects on gene expression and cell signaling pathways.
Synthesemethoden
The synthesis of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea involves a series of chemical reactions that result in the formation of the final product. The synthesis method of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been described in detail in a research article published by the Journal of Medicinal Chemistry. The synthesis involves the reaction of 2-methylpyrazol-3-ylmethanol with cyclopentyl isocyanate to form the intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific protein called bromodomain and extra-terminal domain (BET) protein, which plays a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of various diseases, including cancer, inflammation, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15-10(6-7-13-15)8-12-11(16)14-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPPCDGKJDULIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Fluoro-4-methylbenzoyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7495995.png)
![1-(2,4-Difluorophenyl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B7495997.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)


![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)


![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
